BenchChemオンラインストアへようこそ!

LL-37 Trifluoroacetate

Antimicrobial Susceptibility Peptide Stability Host Defense Peptides

LL-37 Trifluoroacetate is the full-length, 37-aa human cathelicidin host defense peptide supplied as a standard TFA salt from HPLC purification. Unlike fragments (KR-12, FK-13, GKE), it retains potent antimicrobial activity under physiological salt (MIC <10 µg/mL against E. coli) and dual antimicrobial/immunomodulatory functions including LPS neutralization and antiviral activity. The TFA salt ensures consistent water solubility (1 mg/mL) for reproducible protocols. Specify LL-37 Trifluoroacetate to avoid confounding results from fragment or salt-form substitutions.

Molecular Formula C207H341F3N60O55
Molecular Weight 4607 g/mol
Cat. No. B8101453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37 Trifluoroacetate
Molecular FormulaC207H341F3N60O55
Molecular Weight4607 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C205H340N60O53.C2HF3O2/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1
InChIKeyPYYXIYGCAXMCME-YLLLKHBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-37 Trifluoroacetate Procurement: Core Identity and Baseline Characteristics


LL-37 Trifluoroacetate is a synthetic, cationic, α-helical host defense peptide corresponding to the C-terminal 37-amino-acid active domain of the human cathelicidin protein hCAP18 [1]. It is the sole cathelicidin-type antimicrobial peptide (AMP) found in humans [2]. This peptide exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, including clinically relevant ESKAPE pathogens [3], and demonstrates immunomodulatory functions such as lipopolysaccharide (LPS) neutralization and chemotaxis [4]. The trifluoroacetate (TFA) salt form is the standard lyophilized presentation resulting from reversed-phase HPLC purification, providing a water-soluble powder with a typical solubility of 1 mg/mL in water .

LL-37 Trifluoroacetate: Why Direct Substitution with Analogs or Fragments is Scientifically Unsupported


Procurement decisions cannot simply substitute LL-37 with shorter derived fragments (e.g., KR-12, FK-13, GKE) or alternative cationic AMPs (e.g., MSI-78, magainin-2). While these analogs may share certain antimicrobial features, critical quantitative divergences in potency, spectrum, salt sensitivity, cytotoxicity, and immunomodulatory profile make direct interchange invalid. For instance, the core fragment KR-12 exhibits an 8- to 16-fold reduction in activity against E. coli under physiological salt conditions compared to the full-length LL-37 peptide [1]. Furthermore, the choice of counterion (trifluoroacetate vs. acetate vs. hydrochloride) can demonstrably alter peptide secondary structure and biological activity [2], introducing an additional layer of variability that generic substitution fails to account for. The evidence below provides a rigorous, data-driven justification for specifying LL-37 Trifluoroacetate.

LL-37 Trifluoroacetate: Quantitative Differentiation and Comparator-Based Evidence for Scientific Procurement


LL-37 Retains Antimicrobial Potency Against E. coli Under Physiological Salt Concentrations, Unlike KR-12 Fragment

In head-to-head comparison using microbroth dilution in tryptic soy broth (TSB), the full-length LL-37 peptide maintained a minimum inhibitory concentration (MIC) of 10 μM against E. coli K12 both in the absence of added NaCl and in the presence of 100 mM NaCl. In stark contrast, the 12-amino-acid core fragment KR-12, often considered a 'cost-effective' substitute, displayed an MIC shift from 10-20 μM (no salt) to 80-160 μM (100 mM NaCl), representing a substantial 8- to 16-fold loss of potency under physiologically relevant ionic strength [1]. This salt sensitivity is a critical differentiator for experiments conducted in media or buffers approximating physiological conditions.

Antimicrobial Susceptibility Peptide Stability Host Defense Peptides

LL-37 Demonstrates Superior Potency Against E. coli Compared to Engineered Derivative GF-17

A comparative MIC analysis revealed that full-length LL-37 (MIC 1.56 μM) is 4-fold more potent against E. coli than the engineered derivative GF-17 (MIC 6.25 μM), a peptide derived from the major antimicrobial region of LL-37 [1]. This quantitative difference in susceptibility testing highlights that truncation, even of a region considered the 'active core,' results in a significant decrease in antibacterial activity against this key Gram-negative model organism. For procurement purposes, this underscores that the complete 37-amino-acid sequence provides an antimicrobial advantage not fully captured by its derivative fragments.

Antimicrobial Susceptibility Peptide Engineering Gram-negative Bacteria

LL-37 Exhibits Broad-Spectrum Activity Against Clinically Important Bacteria with MIC Range of 40-160 mg/L

In a comprehensive study evaluating the activity of five antimicrobial peptides against a panel of clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), carbapenem-resistant Klebsiella pneumoniae, and Acinetobacter baumannii, LL-37 demonstrated a moderate yet broad-spectrum activity with an MIC range of 40-160 mg/L [1]. While the comparator peptide MSI-78 showed more potent bactericidal activity (MIC range 1.25-40 mg/L), LL-37 outperformed magainin-2 (MIC range 80-160 mg/L) and fengycin 2B, which lacked significant activity against all tested strains [1]. This positions LL-37 as a functionally relevant, broad-spectrum AMP for studies involving multi-drug resistant pathogens.

Antimicrobial Susceptibility ESKAPE Pathogens Broad-Spectrum Activity

LL-37 Retains Antimicrobial Activity in High-Salt (100 mM NaCl) Environments Unlike Many Cationic AMPs

Unlike many cationic antimicrobial peptides whose activity is severely attenuated by physiological salt concentrations, LL-37 demonstrates notable salt resistance. Early characterization studies showed that LL-37 retained considerable antimicrobial activity (MIC <10 μg/mL) against a panel of pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, even in media containing 100 mM NaCl [1]. While the study notes that LL-37 was generally less potent than protegrin-1 (PG-1), its ability to function in high-salt environments is a distinguishing feature among AMPs and is critical for in vivo or ex vivo applications where ionic strength is not negligible.

Salt Sensitivity Antimicrobial Activity Peptide Stability

LL-37 Trifluoroacetate Salt Form Provides Defined Aqueous Solubility for Reproducible In Vitro Studies

The trifluoroacetate (TFA) counterion, a remnant from the HPLC purification process, directly influences the peptide's physicochemical properties. Vendor technical data sheets consistently report that LL-37 Trifluoroacetate, when reconstituted in water, yields a clear, colorless solution at a concentration of 1 mg/mL . This is a critical quality attribute for ensuring reproducible experimental setup. Comparative studies have established that the choice of counterion—trifluoroacetate, acetate, or hydrochloride—can significantly impact a peptide's secondary structure and biological activity [1]. While the TFA salt is standard, researchers should be aware that its presence may affect certain downstream biological assays, and some protocols require a counterion exchange step . For procurement, the TFA form guarantees the specific solubility and handling characteristics described in the majority of the literature.

Peptide Formulation Counterion Effect Solubility

LL-37 Trifluoroacetate: Optimal Application Scenarios Derived from Quantitative Evidence


Investigations into Host Defense Mechanisms in Physiologically Relevant Ionic Conditions

LL-37 Trifluoroacetate is the appropriate selection for studies examining antimicrobial activity in media mimicking physiological salt concentrations (e.g., 100 mM NaCl) or wound exudate. The evidence confirms that the full-length peptide retains potent activity (MIC <10 μg/mL) under these conditions [1], whereas smaller, cost-reductive fragments like KR-12 suffer an 8- to 16-fold decrease in potency against E. coli K12 [2]. This makes LL-37 Trifluoroacetate the evidence-backed choice for research where salt-sensitive analogs would confound results.

Broad-Spectrum Antimicrobial Screening Against Clinically Resistant ESKAPE Pathogens

For research programs targeting multi-drug resistant bacteria, LL-37 Trifluoroacetate provides a well-characterized, broad-spectrum baseline activity. Data shows it maintains an MIC range of 40-160 mg/L against a panel of ESKAPE pathogens including MRSA and carbapenem-resistant K. pneumoniae, a profile comparable to h-Lf1-11 and superior to magainin-2 [1]. Its use as a control or reference compound in such studies is therefore quantitatively justified.

Studies on LPS Neutralization and Immunomodulation Requiring the Full Peptide Sequence

LL-37 Trifluoroacetate is the requisite compound for research into the peptide's dual antimicrobial and immunomodulatory functions. While some smaller fragments (e.g., GKE) may retain antimicrobial and LPS-binding capabilities, they do so with reduced cytotoxicity profiles [1]. Conversely, other core fragments like FK-13 and KR-12, which demonstrate antimicrobial activity, fail to exhibit antiviral activity against Influenza A Virus that is present in the full-length LL-37 [2]. The full-length Trifluoroacetate salt is therefore essential for any study aiming to recapitulate the complete range of biological activities of the human host defense peptide.

Standardized In Vitro Studies Requiring Defined Solubility and Handling

The procurement of LL-37 in its Trifluoroacetate salt form is indicated for any application where adherence to widely published and reproducible protocols is paramount. The TFA counterion, a direct result of standard peptide synthesis and purification, yields a consistent product with a verified solubility of 1 mg/mL in water [1]. This ensures that experiments can be replicated with fidelity, using a material whose physicochemical properties are well-understood and documented across the scientific literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for LL-37 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.